4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid
Overview
Description
4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C19H13ClN2O3S and a molecular weight of 384.84 g/mol This compound is characterized by the presence of a chloro-substituted benzoic acid moiety, a naphthalen-2-ylcarbonyl group, and a carbamothioyl linkage
Preparation Methods
The synthesis of 4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalen-2-ylcarbonyl Intermediate: This step involves the acylation of naphthalene to introduce the carbonyl group.
Thioamide Formation: The intermediate is then reacted with thiourea to form the carbamothioyl group.
Coupling with 4-chloro-3-aminobenzoic Acid: The final step involves coupling the thioamide intermediate with 4-chloro-3-aminobenzoic acid under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The carbamothioyl group may interact with thiol groups in proteins, leading to changes in protein function. Additionally, the naphthalen-2-ylcarbonyl group can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds to 4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid include:
4-chloro-2-(2-(naphthalen-1-yloxy)acetamido)benzoic acid: Similar structure but with an acetamido linkage instead of carbamothioyl.
4-chloro-3-[(2-naphthoylcarbamothioyl)amino]benzoic acid: Similar structure but with variations in the positioning of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-15-8-7-14(18(24)25)10-16(15)21-19(26)22-17(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,24,25)(H2,21,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAILISCAOUWNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361700 | |
Record name | STK108663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532415-85-3 | |
Record name | STK108663 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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